Cas no 871673-04-0 (2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile)

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile structure
871673-04-0 structure
Product name:2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile
CAS No:871673-04-0
MF:C12H11N3OS
Molecular Weight:245.3
CID:3108654
PubChem ID:7064050

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile 化学的及び物理的性質

名前と識別子

    • [5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
    • WJB67304
    • 871673-04-0
    • Z111869574
    • AKOS033143828
    • 2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
    • G26750
    • EN300-14978
    • 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile
    • インチ: InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)4-5-13)10-7-17-12(14)15-10/h2-3,6-7H,4H2,1H3,(H2,14,15)
    • InChIKey: UWILBORHCWBAPY-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 245.06228316Da
  • 同位素质量: 245.06228316Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 303
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 100Ų

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-14978-10.0g
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95.0%
10.0g
$1593.0 2025-03-21
Enamine
EN300-14978-0.5g
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95.0%
0.5g
$271.0 2025-03-21
TRC
A640418-25mg
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0
25mg
$ 50.00 2022-06-07
Enamine
EN300-14978-0.05g
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95.0%
0.05g
$66.0 2025-03-21
TRC
A640418-50mg
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0
50mg
$ 95.00 2022-06-07
Enamine
EN300-14978-100mg
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95.0%
100mg
$98.0 2023-09-28
Enamine
EN300-14978-10000mg
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95.0%
10000mg
$1593.0 2023-09-28
A2B Chem LLC
AV31408-250mg
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95%
250mg
$185.00 2024-04-19
1PlusChem
1P019P80-5g
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95%
5g
$1391.00 2023-12-15
1PlusChem
1P019P80-500mg
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
871673-04-0 95%
500mg
$380.00 2025-03-03

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile 関連文献

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrileに関する追加情報

Comprehensive Overview of 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile (CAS No. 871673-04-0)

2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile (CAS No. 871673-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features a thiazole ring, a methoxy group, and a phenylacetonitrile moiety, making it a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and metabolic pathways.

The growing demand for novel small-molecule inhibitors and therapeutic agents has placed compounds like 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile at the forefront of medicinal chemistry. Its CAS No. 871673-04-0 is frequently searched in academic and industrial databases, reflecting its relevance in current scientific trends. The compound's amino-thiazole core is a common motif in FDA-approved drugs, underscoring its importance in modern pharmacology.

In recent years, the rise of AI-driven drug discovery and computational chemistry has further highlighted the value of such compounds. Researchers often inquire about the synthetic routes, solubility, and stability of 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile, as these properties are critical for optimizing its use in high-throughput screening assays. Additionally, its potential role in cancer research and neurodegenerative diseases has sparked interest among biologists and chemists alike.

From a technical perspective, the compound's molecular weight and logP value are key parameters for researchers evaluating its drug-likeness. The presence of both hydrogen bond donors and acceptors in its structure enhances its ability to interact with biological targets, making it a promising candidate for further development. Laboratories specializing in custom synthesis and contract research often list this compound in their catalogs, catering to the needs of pharmaceutical companies and academic institutions.

Environmental and green chemistry considerations are also shaping the discourse around 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile. Scientists are exploring eco-friendly synthesis methods to reduce waste and improve yield, aligning with global sustainability goals. Questions about its biodegradability and toxicity profile are common among regulatory bodies and environmental scientists, ensuring compliance with safety standards.

In summary, 2-5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenylacetonitrile (CAS No. 871673-04-0) represents a critical building block in contemporary drug development. Its multifaceted applications, combined with the evolving landscape of precision medicine and biomolecular engineering, ensure its continued relevance in scientific research. As advancements in cheminformatics and structural biology progress, this compound is poised to play a pivotal role in addressing unmet medical needs.

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